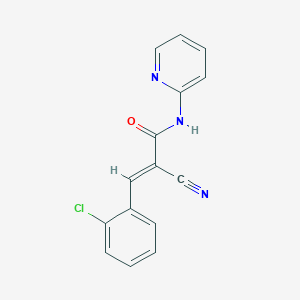

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Description

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an α,β-unsaturated enamide derivative characterized by a cyano group at the β-position, a 2-chlorophenyl substituent on the α-carbon, and a pyridin-2-ylamide group.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXDWKVJTXQCKH-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330151 | |

| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488137-20-8 | |

| Record name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide typically involves the condensation of 2-chlorobenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have shown its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The compound may induce apoptosis by activating caspase pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in treating inflammatory diseases.

The biological activity of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has been explored in various contexts:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in treating diseases where enzyme activity plays a critical role. For example, it may inhibit enzymes associated with cancer progression or metabolic disorders.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values typically range from 10 to 50 µg/mL.

Industrial Applications

The strong adhesive properties of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide make it valuable in industrial applications:

- Adhesives and Coatings : Due to its cyanoacrylate nature, the compound is utilized in developing adhesives and coatings with specific properties tailored for various applications.

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines, (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide was shown to significantly reduce cell viability at concentrations as low as 20 µM. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited superior antimicrobial activity compared to other related compounds, highlighting its potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) Pyridine Position and Substitution

- The 2-fluoro-4-hydroxyphenylamide group introduces additional hydrogen-bonding capacity compared to the unsubstituted pyridin-2-yl group in the parent compound .

- The thiazole ring and sulfonamide group may enhance metabolic stability but reduce electrophilicity compared to the α,β-unsaturated system in the target compound .

(b) Aromatic Ring Modifications

- (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (): The 2-hydroxy-3-methoxyphenyl group introduces polar substituents that could improve solubility but may reduce membrane permeability.

- (E)-2-cyano-N-cyclopentyl-3-(2-propoxyphenyl)prop-2-enamide (): Substitution of the 2-chlorophenyl with 2-propoxyphenyl increases steric bulk and lipophilicity, which might enhance blood-brain barrier penetration.

(c) Hydrogen-Bonding and Crystal Packing

The target compound’s crystal structure () reveals two intramolecular hydrogen bonds involving the cyano group and pyridin-2-yl nitrogen, stabilizing the planar conformation. In contrast, derivatives like (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide may form intermolecular hydrogen bonds via the hydroxyl group, influencing solubility and crystallinity .

Research Findings and Implications

- Crystal Structure Insights : The target compound’s crystal lattice () shows a "wrapped" conformation of five-membered rings and chair-like six-membered rings, with C12 deviating by 0.694 Å from the mean plane. This distortion may reduce packing efficiency compared to more planar analogs like trifluoromethyl-substituted derivatives .

- Synthetic Accessibility : The use of SeCl3 and POCl3 in 1,4-dioxane () suggests a robust route for halogenated enamides, whereas derivatives with hydroxyl or methoxy groups may require protective-group strategies .

Biological Activity

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyridine ring, a cyano group, and a chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 258.70 g/mol. The E configuration denotes the specific geometric arrangement around the double bond in the prop-2-enamide structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClN3O |

| Molecular Weight | 258.70 g/mol |

| Density | 1.214 g/cm³ |

| Boiling Point | 453.4 °C |

Anticancer Potential

Preliminary studies suggest that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide exhibits anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study indicated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In murine macrophage cell lines, it was observed to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β. This suggests that (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide may serve as a potential therapeutic agent for inflammatory diseases .

The mechanism by which (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Receptor Modulation : It is suggested that this compound can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- Apoptotic Pathway Activation : The activation of caspases indicates that the compound can trigger programmed cell death in cancer cells, thus limiting tumor growth .

Case Studies

Several case studies have highlighted the potential applications of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide:

- Breast Cancer Study : A study performed on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis, with an IC50 value indicating effective cytotoxicity at low concentrations.

- Inflammation Model : In vivo experiments using CFA-induced paw edema models demonstrated that administration of this compound significantly reduced swelling, correlating with decreased levels of inflammatory markers in serum samples .

- Molecular Docking Studies : Computational analyses have been conducted to predict binding affinities with various biological targets, confirming its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.